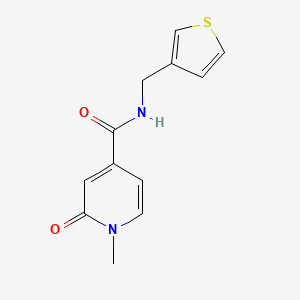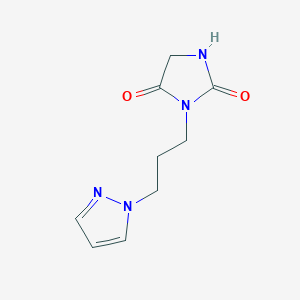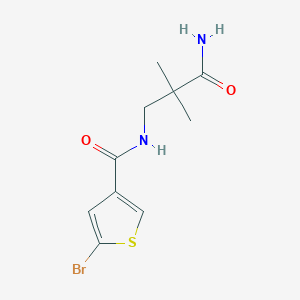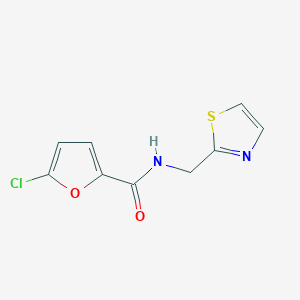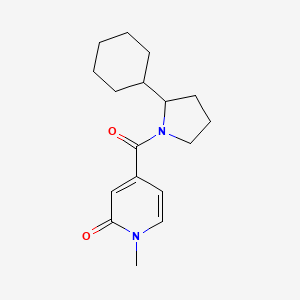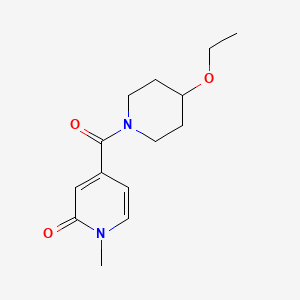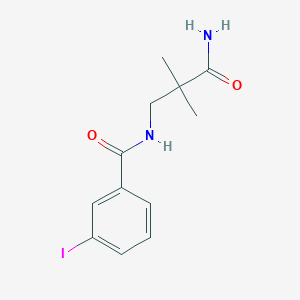
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide is a chemical compound with a complex structure that includes an iodinated benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide typically involves multiple steps. One common method starts with the iodination of a benzamide precursor, followed by the introduction of the 3-amino-2,2-dimethyl-3-oxopropyl group through a series of reactions involving amination and acylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzamide ring.
Reduction: This reaction can reduce the iodinated benzamide to a less oxidized form.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in a variety of functionalized benzamides.
科学研究应用
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety play crucial roles in binding to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide
- N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide
Uniqueness
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds that may have different halogen atoms or functional groups.
属性
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-3-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,11(14)17)7-15-10(16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNHSLVVXWFICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)I)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
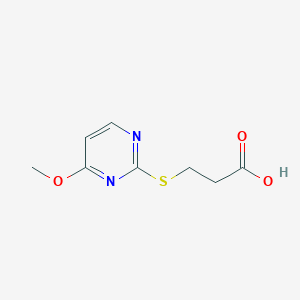
![3-[(4-Tert-butylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628738.png)
![3-[(2-Ethylphenoxy)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6628743.png)
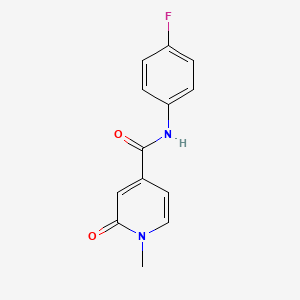
![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6628770.png)
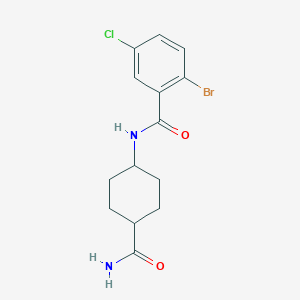
![3-[(5-Chlorofuran-2-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B6628790.png)
![N-[[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6628800.png)
